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Get Quote

5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a brominated analog of DMT found in certain

marine sponges and has been investigated as a novel designer drug [1] [2].

The table below summarizes its key pharmacological and chemical characteristics:

Property

Description

IUPAC Name

Molecular Formula

Molecular Weight

Pharmacological
Class

Key
Pharmacodynamic
Profile

[2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1]

C12H15BrN2 [1]

267.170 g-mol—* [1]

Serotonin receptor agonist; Serotonergic psychedelic [1]

Partial agonist of the serotonin 5-HT2A receptor (Ki = 138 nM). Also shows

affinity for 5-HT1A, 5-HT2B, and 5-HT2C receptors and the serotonin
transporter (SERT) [1].
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Property Description

Behavioral & Fails to produce a head-twitch response in rodents (a proxy for

Therapeutic Potential hallucinogenic effects) and can antagonize responses from other
psychedelics. Displays antidepressant-like and psychoplastogenic (neural
plasticity-promoting) effects in animal studies [1] [3].

Workflow for Tryptamine Salt Preparation

The following diagram outlines the general workflow for the synthesis and salt formation of a tryptamine

compound, adapted from methods relevant to DMT and its analogs [4].
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(Start Tryptamine Synthesis)

'

Fischer Indole Reaction
* React phenylhydrazine
and aldehyde precursor
* Heated flow reactor (140°C)
 ° 10 min residence time )

Reaction Mixture
* Contains product (freebase)
* Acidic aqueous solution

Basification and Extraction
* Add 25% NaOH solution
* Liquid-liquid extraction
with ethyl acetate

'

Freebase Isolated
* Organic phase separated
* Solvent evaporated

.

Salt Formation
* Dissolve freebase in solvent
» Add stoichiometric fumaric acid
* Precipitate salt

'

Fumarate Salt Obtained
* Filter and dry crystals
« Stable for storage
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Detailed Experimental Protocols

Synthesis of Tryptamine Freebase

A continuous flow Fischer indole synthesis can be employed for efficient and safe production [4].

¢ Reaction Setup: Utilize a continuous flow reactor system equipped with temperature control, pumps,
and a back-pressure regulator.
e Optimized Conditions:

o

(o]

[e]

[e]

o

Reactants: Phenylhydrazine hydrochloride and an appropriate aldehyde precursor (e.g., 4-
(dimethylamino)butyraldehyde diethyl acetal for DMT) [4].

Catalyst: 5% w/w Sulfuric Acid (H2S0a) [4].

Solvent: Water (or a 1:1 mixture of water and acetonitrile) [4].

Temperature: 140 °C [4].

Residence Time: 10 minutes [4].

¢ In-line Work-up: The acidic reaction stream can be continuously mixed with a stream of 25% sodium
hydroxide (NaOH) and ethyl acetate for extraction. An integrated liquid-liquid separation device (e.qg.,
Zaiput) can then isolate the organic phase containing the pure freebase, yielding 97-99% after solvent

evaporation [4].

Formation of the Fumarate Salt

Converting the freebase to a fumarate salt improves stability and handling [4] [5].

e Procedure:

[e]

Dissolve the purified 5-Bromo-DMT freebase in a warm, anhydrous solvent like ethanol or
acetone [5] [6].

In a separate vessel, dissolve a stoichiometric equivalent of fumaric acid in the same solvent
(e.g., ethanal). A slight molar excess (e.g., 1.05 equivalents) of fumaric acid may be used to
ensure complete reaction.

Slowly add the fumaric acid solution to the freebase solution with stirring.

Allow the mixture to cool slowly to room temperature, then further cool it (e.g., in an ice bath or
refrigerator) to promote crystallization.

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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o Dry the resulting 5-Bromo-DMT fumarate salt under vacuum to remove residual solvents.

Analytical Characterization

The final salt should be characterized to confirm identity and purity. The following table lists standard

methods used for tryptamine salts like DMT fumarate [5] [6].

Method Purpose Expected Outcome/Parameters
Powder X-ray Diffraction Identify crystalline form and Diffraction pattern compared to a
(PXRD) phase purity [5] [6]. known standard.

Differential Scanning Determine melting point and Sharp endothermic peak at
Calorimetry (DSC) thermal events [5] [6]. characteristic melting point.
Thermogravimetric Measure thermal stability and Weight loss profile indicating
Analysis (TGA) decomposition [5] [6]. decomposition temperature.
Nuclear Magnetic Confirm molecular structure Spectrum consistent with the
Resonance (NMR) and purity ('H, 3C) [4]. structure of 5-Bromo-DMT.

Mass Spectrometry (MS) Confirm molecular weight [4]. M+H* peak at m/z 267.170.

Research Context and Potential

¢ Non-Hallucinogenic Potential: A key research interest in 5-Bromo-DMT is its potential as a non-
hallucinogenic psychedelic analog. Rodent studies show it produces antidepressant-like effects
without inducing the head-twitch response, suggesting a dissociation between its therapeutic

plasticity-promoting effects and hallucinogenic potential [1] [3].

¢ Stability Rationale: Formulating fumarate salts is a common practice in pharmaceutical development
for basic compounds. It typically improves the compound's physicochemical properties, such as

melting point and crystallinity, which enhances long-term stability by reducing oxidation and

degradation compared to the freebase form [4] [5].

Critical Note for Researchers
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The information provided is a framework based on general tryptamine chemistry and data from closely
related compounds. There is no specific public protocol for the synthesis and salification of 5-Bromo-
DMT. Furthermore, 5-Bromo-DMT is a controlled substance in several countries (e.g., UK, Singapore) and

its non-medical use is prohibited [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://en.wikipedia.org/wiki/5-Bromo-DMT
https://www.smolecule.com/products/s583216?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/5-Bromo-DMT
https://tripsitter.com/5-bromo-dmt/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8122087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11533055/
https://patents.google.com/patent/WO2022251351A4/en
https://patents.google.com/patent/CA3218110A1/en
https://www.smolecule.com/products/b583216#5-bromo-dmt-fumarate-salt-preparation
https://www.smolecule.com/products/b583216#5-bromo-dmt-fumarate-salt-preparation
https://www.smolecule.com/products/b583216#5-bromo-dmt-fumarate-salt-preparation
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s583216?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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